Author: BenchChem Technical Support Team. Date: December 2025
This guide provides a detailed comparison of the structure-activity relationships (SAR) for 1-(aryl)-2,5-dimethyl-1H-pyrrole derivatives across various biological activities, including antitubercular, antimalarial, and anti-inflammatory actions. The content is tailored for researchers, scientists, and drug development professionals, presenting quantitative data, experimental protocols, and mechanistic diagrams to facilitate understanding and future drug design.
Antitubercular Activity
Derivatives of 1-(aryl)-2,5-dimethyl-1H-pyrrole have emerged as a potent class of antitubercular agents.[1] These compounds were often designed as molecular hybrids of known antitubercular drugs BM212 and SQ109.[1][2] Their mechanism of action is believed to involve the inhibition of the trehalose monomycolate (TMM) transporter MmpL3, an essential protein for the formation of the mycobacterial outer membrane.[3][4] Some studies suggest that this inhibition may occur indirectly through the dissipation of the transmembrane proton motive force (PMF).[3][5]
Structure-Activity Relationship Summary
The SAR for antitubercular activity is well-defined, with key insights drawn from various substitutions on the pyrrole scaffold.
-
C3-Position Side Chain : The nature of the substituent at the C3 position of the pyrrole ring is critical. Bulky, lipophilic, and aliphatic groups are fundamental for potent antimycobacterial activity.[1] For instance, replacing a benzyl group with a cyclohexylmethylene side chain leads to a significant improvement in potency against Mycobacterium tuberculosis (Mtb).[1] Compound 5d , bearing a cyclohexylmethylene group, demonstrated excellent activity against both drug-sensitive (H37Rv) and multidrug-resistant (MDR) strains of Mtb.[1][6]
-
N1-Aryl Substituent : The N-aryl ring at the N1 position is tolerant to a range of substitutions. The presence of electron-withdrawing groups, such as halides (e.g., 4-chloro, 4-fluoro), or even larger heterocyclic rings like 2-benzothiazolyl, can result in potent activity.
-
Lipophilicity : A strong correlation exists between the lipophilicity (ClogP) of the compounds and their minimum inhibitory concentration (MIC). Higher lipophilicity generally leads to greater antimycobacterial activity, likely due to enhanced penetration of the lipid-rich mycobacterial cell wall.
// Core Scaffold
core [label="1-(Aryl)-2,5-dimethyl-1H-pyrrole Scaffold", fillcolor="#F1F3F4", fontcolor="#202124", shape=Mrecord, margin="0.2,0.1"];
// Substituent Nodes
sub_N1 [label="N1-Aryl Ring\n(R1)", fillcolor="#FFFFFF", fontcolor="#202124", color="#4285F4"];
sub_C3 [label="C3-Side Chain\n(R2)", fillcolor="#FFFFFF", fontcolor="#202124", color="#4285F4"];
// SAR Finding Nodes
sar_N1_good [label="Tolerates various groups:\n- Halides (Cl, F) on phenyl\n- Heterocycles (Benzothiazole)", fillcolor="#E6F4EA", fontcolor="#202124", color="#34A853"];
sar_N1_bad [label="Less desirable:\n- Bulky, polar groups\n- Guanidine/amine groups", fillcolor="#FCE8E6", fontcolor="#202124", color="#EA4335"];
sar_C3_good [label="Optimal for high activity:\n- Bulky, lipophilic groups\n(e.g., Cyclohexylmethylene)", fillcolor="#E6F4EA", fontcolor="#202124", color="#34A853"];
sar_C3_bad [label="Less potent:\n- Benzyl groups\n- Polar substituents", fillcolor="#FCE8E6", fontcolor="#202124", color="#EA4335"];
// Outcome
outcome_high [label="Improved Potency\n(Low MIC)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
outcome_low [label="Reduced Potency\n(High MIC)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Relationships
core -> sub_N1;
core -> sub_C3;
sub_N1 -> sar_N1_good [label="Good"];
sub_N1 -> sar_N1_bad [label="Poor"];
sub_C3 -> sar_C3_good [label="Good"];
sub_C3 -> sar_C3_bad [label="Poor"];
sar_N1_good -> outcome_high;
sar_C3_good -> outcome_high;
sar_N1_bad -> outcome_low;
sar_C3_bad -> outcome_low;
}
caption="Figure 1: Key SAR findings for antitubercular 1-aryl-2,5-dimethylpyrroles."
Quantitative Data: Antitubercular Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for representative 1-(Aryl)-2,5-dimethyl-1H-pyrrole derivatives against various mycobacterial strains.
| Compound | N1-Aryl (R1) | C3-Side Chain (R2) | MIC (μg/mL) vs M. bovis BCG | MIC (μg/mL) vs Mtb H37Rv | MIC (μg/mL) vs MDR Mtb |
| 5a | 4-Chlorophenyl | N-Norbornyl-methylidene | 0.25 | 0.12 - 0.5 | - |
| 5d | 4-Chlorophenyl | N-Cyclohexylmethyl-methylidene | 0.125 | 0.06 - 0.3 | 0.12 |
| 5i | 4-Fluorophenyl | N-Cyclohexylmethyl-methylidene | 0.25 | 0.12 - 0.5 | - |
| 5l | 4-Bromophenyl | N-Cyclohexylmethyl-methylidene | 0.25 | 0.12 - 0.5 | - |
| 5n | 4-Fluorobenzyl | N-Cyclohexyl-methylidene | - | 0.73 | - |
| 5q | 2-Benzothiazolyl | N-Cyclohexyl-methylidene | - | 0.40 | - |
| BM212 | 4-Chlorophenyl | 5-(4-chlorophenyl)-3-(4-methylpiperazin-1-yl)methyl | - | 0.7 - 1.5 | 0.7 - 1.5 |
Data sourced from multiple studies.[1][7]
Experimental Protocol: Microplate Alamar Blue Assay (MABA)
This protocol is widely used for determining the MIC of compounds against M. tuberculosis.[8]
-
Inoculum Preparation : M. tuberculosis H37Rv is cultured in 7H9 broth (supplemented with OADC and Tween 80) to the mid-log phase of growth (OD₆₀₀ of 0.4-0.8). The culture is diluted to a final concentration of approximately 5 x 10⁵ CFU/mL.[8]
-
Plate Preparation : Test compounds are serially diluted in a 96-well microplate using 7H9 broth. 100 µL of the Mtb inoculum is added to each well. Control wells (no drug, solvent only, sterility) are included.[8]
-
Incubation : The plate is sealed and incubated at 37°C for 5-7 days.[8][9]
-
Alamar Blue Addition : After incubation, a mixture of Alamar Blue reagent and 10% Tween 80 (1:1 ratio) is added to each well. The plate is re-incubated for 24 hours.[9]
-
MIC Determination : A color change from blue (oxidized) to pink (reduced) indicates bacterial growth. The MIC is defined as the lowest drug concentration that prevents this color change, indicating growth inhibition.[9][10]
Proposed Mechanism of Action
// External Inhibitor
Pyrrole [label="1-Aryl-2,5-dimethylpyrrole\n(e.g., Compound 5d)", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Pathway
TMM -> MmpL3 [label=" Export", color="#4285F4"];
MmpL3 -> TMM_out [color="#4285F4"];
TMM_out -> CellWall [label=" Incorporation"];
PMF -> MmpL3 [label=" Powers", style=dashed, color="#5F6368"];
// Inhibition
Pyrrole -> MmpL3 [label=" INHIBITS\n(Directly or via PMF)", color="#EA4335", style=bold, fontcolor="#EA4335"];
// Blocked Path
MmpL3 -> TMM_out [style=invis];
TMM_out -> CellWall [style=invis];
node [shape=plaintext, fontcolor="#EA4335", fontsize=16];
block1 [label="X"];
block2 [label="X"];
MmpL3 -> block1 [style=bold, color="#EA4335", dir=none, constraint=false];
TMM_out -> block2 [style=bold, color="#EA4335", dir=none, constraint=false];
}
caption="Figure 2: Inhibition of MmpL3-mediated TMM transport by pyrrole derivatives."
Antimalarial Activity
A series of pyrrolone derivatives, which incorporate the 1-(aryl)-2,5-dimethyl-1H-pyrrole moiety as a core structural element (Ring A and Ring B), have demonstrated potent activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.[11] The lead compound from this series, TDR32750, showed an EC₅₀ of ~9 nM against the drug-resistant K1 strain.[11]
Structure-Activity Relationship Summary
The SAR for this class of compounds has been explored by modifying three key regions: the N-aryl "A-ring," the 2,5-dimethylpyrrole "B-ring," and the attached pyrrolone "C-ring."
-
A-Ring (N1-Aryl) : Modifications to the aryl ring at the N1 position are generally well-tolerated. Introducing electron-withdrawing groups, such as trifluoromethyl (-CF₃) at the ortho position, yields highly potent compounds.
-
B-Ring (2,5-dimethylpyrrole) : The 2,5-dimethylpyrrole core is crucial for activity. Removal of the methyl groups results in a significant (~20-25 fold) loss of potency.[11] Replacing the pyrrole with other five-membered heterocycles like imidazole, pyrazole, or furan is also detrimental to activity.
-
C-Ring (Pyrrolone) : The pyrrolone ring and its substituents are sensitive to modification. Methylation of the pyrrolone nitrogen (NH) leads to a >100-fold reduction in potency. Furthermore, converting the ester group on the C-ring to a carboxylic acid also significantly diminishes activity.
// Core Structure Representation
core [label="Pyrrolone Scaffold", shape=Mrecord, fillcolor="#F1F3F4", fontcolor="#202124", label=" { A-Ring (N-Aryl) | B-Ring (2,5-Me-Pyrrole) | C-Ring (Pyrrolone) }"];
// SAR Nodes
sar_A [label="A-Ring SAR:\n- Ortho-CF3 is optimal\n- Other substitutions tolerated", fillcolor="#E8F0FE", fontcolor="#202124", color="#4285F4"];
sar_B [label="B-Ring SAR:\n- 2,5-Dimethyl groups are critical\n- Pyrrole ring is essential", fillcolor="#E8F0FE", fontcolor="#202124", color="#4285F4"];
sar_C [label="C-Ring SAR:\n- Free NH is essential\n- Ester group is preferred over acid", fillcolor="#E8F0FE", fontcolor="#202124", color="#4285F4"];
// Outcome
outcome [label="Potent Antiplasmodial Activity\n(Low EC₅₀)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Connections
core:f0 -> sar_A;
core:f1 -> sar_B;
core:f2 -> sar_C;
{sar_A, sar_B, sar_C} -> outcome;
}
caption="Figure 3: SAR summary for pyrrolone-based antimalarial agents."
Quantitative Data: Antimalarial Activity
The table below presents the 50% effective concentration (EC₅₀) values for selected pyrrolone derivatives against the K1 strain of P. falciparum.
| Compound | A-Ring (N-Aryl) | B-Ring | C-Ring | EC₅₀ vs P. falciparum K1 (nM) | Selectivity Index (SI) vs L6 cells |
| 8a (TDR32750) | 2-(Trifluoromethyl)phenyl | 2,5-Dimethyl-1H-pyrrole | Ethyl 2-methyl-4-oxo-pyrrolone | ~9 | >2000 |
| 9a | 2-(Trifluoromethyl)phenyl | 1H-pyrrole (no methyls) | Ethyl 2-methyl-4-oxo-pyrrolone | 230 | >430 |
| 9b | Phenyl | 1H-pyrrole (no methyls) | Ethyl 2-methyl-4-oxo-pyrrolone | 180 | >550 |
| 11a | 2-(Trifluoromethyl)phenyl | 2,5-Dimethyl-1H-pyrrole | N-Methyl-pyrrolone | >1000 | - |
| 10c | 2-(Trifluoromethyl)phenyl | 2,5-Dimethyl-1H-pyrrole | Carboxylic acid-pyrrolone | ~450 | >220 |
Data sourced from Murugesan et al.[11]
Experimental Protocol: In Vitro Antimalarial Assay (SYBR Green I)
This fluorescence-based assay measures parasite DNA content to determine growth inhibition.[12]
-
Parasite Culture : Asynchronous P. falciparum cultures (e.g., K1 strain) are maintained in human erythrocytes (2% hematocrit) in complete RPMI medium at 37°C in a low-oxygen environment.[13]
-
Plate Preparation : Test compounds are serially diluted in 96-well plates. A parasite suspension (e.g., 0.5% parasitemia, 2% hematocrit) is added to each well.[12]
-
Incubation : Plates are incubated for 72 hours under the conditions described above.[12][13]
-
Lysis and Staining : A lysis buffer containing the fluorescent DNA-intercalating dye SYBR Green I is added to each well. The plate is incubated in the dark at room temperature for 1-2 hours.[12]
-
Data Acquisition : Fluorescence is measured using a microplate reader (excitation ~485 nm, emission ~530 nm). The EC₅₀ value is calculated by plotting the percentage of growth inhibition against the log of the compound concentration.[12]
Anti-inflammatory Activity (Comparison with Related Pyrroles)
While specific data for 1-(aryl)-2,5-dimethyl-1H-pyrroles as cyclooxygenase (COX) inhibitors is limited in the available literature, structurally related N-substituted and diaryl-pyrrole derivatives have shown significant anti-inflammatory activity, primarily through the inhibition of the COX-2 isoenzyme.[14][15] COX-2 is an inducible enzyme that plays a key role in synthesizing pro-inflammatory prostaglandins.[16] Selective inhibition of COX-2 over COX-1 is a key goal in developing safer non-steroidal anti-inflammatory drugs (NSAIDs).
Structure-Activity Relationship Insights from Related Pyrroles
For related N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones, activity against COX enzymes is influenced by the substituent on the imide nitrogen. The introduction of fluorine atoms into an N-aryl ring has been shown to increase activity against COX-2.[15] Molecular docking studies suggest these compounds bind within the active sites of COX enzymes, with lower binding energies correlating to better inhibitory activity.[14]
// Nodes
AA [label="Arachidonic Acid\n(from Cell Membrane)", fillcolor="#F1F3F4", fontcolor="#202124"];
COX1 [label="COX-1\n(Constitutive)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
COX2 [label="COX-2\n(Inducible)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
PGH2_1 [label="Prostaglandin H2", fillcolor="#FBBC05", fontcolor="#202124"];
PGH2_2 [label="Prostaglandin H2", fillcolor="#FBBC05", fontcolor="#202124"];
Prostanoids_1 [label="Prostanoids\n(e.g., Gastric Protection,\nPlatelet Aggregation)", fillcolor="#5F6368", fontcolor="#FFFFFF"];
Prostanoids_2 [label="Prostanoids\n(e.g., Inflammation, Pain, Fever)", fillcolor="#5F6368", fontcolor="#FFFFFF"];
Inhibitor [label="Pyrrole-based\nCOX-2 Inhibitor", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Pathway
AA -> COX1;
AA -> COX2;
COX1 -> PGH2_1;
COX2 -> PGH2_2;
PGH2_1 -> Prostanoids_1 [label="Physiological Functions"];
PGH2_2 -> Prostanoids_2 [label="Pathological Functions"];
// Inhibition
Inhibitor -> COX2 [label=" SELECTIVELY INHIBITS", color="#34A853", style=bold, fontcolor="#34A853"];
COX2 -> PGH2_2 [style=invis];
node [shape=plaintext, fontcolor="#34A853", fontsize=16];
block [label="X"];
COX2 -> block [style=bold, color="#34A853", dir=none, constraint=false];
}
caption="Figure 4: Role of COX-2 in inflammation and site of inhibitor action."
Quantitative Data: COX Inhibition by Related Pyrrole Derivatives
The table below shows the 50% inhibitory concentration (IC₅₀) values for a series of N-substituted pyrrolo[3,4-c]pyrrole-diones against COX-1 and COX-2.
| Compound | N-substituent | IC₅₀ COX-1 (µM) | IC₅₀ COX-2 (µM) | Selectivity Index (COX-1/COX-2) |
| 3c | 4-Fluorophenyl | 7.41 | 8.87 | 0.84 |
| 3d | 2,4-Difluorophenyl | 8.01 | 7.91 | 1.01 |
| 3e | 4-Bromophenyl | 9.77 | 15.21 | 0.64 |
| 3f | 4-Iodophenyl | 9.01 | 13.25 | 0.68 |
| Meloxicam | Reference Drug | 10.11 | 14.85 | 0.68 |
Data adapted from Piazzi et al. and related studies on cyclic imide derivatives.[15]
Experimental Protocol: Fluorometric COX Inhibitor Screening Assay
This assay measures the peroxidase activity of COX enzymes to determine inhibition.[17]
-
Reagent Preparation : Recombinant human COX-1 or COX-2 enzyme is reconstituted in assay buffer. A reaction mix is prepared containing COX Assay Buffer, COX Cofactor, and a fluorometric probe.[17]
-
Plate Setup : Test inhibitors (dissolved in DMSO and diluted) are added to the wells of a 96-well opaque plate. Enzyme control (buffer only) and inhibitor control (e.g., Celecoxib) wells are also prepared.[17]
-
Enzyme Addition & Pre-incubation : The diluted COX enzyme is added to the wells and pre-incubated with the test compounds for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Reaction Initiation : The reaction is initiated by adding arachidonic acid (the substrate) to all wells simultaneously.[18]
-
Fluorescence Measurement : The plate is immediately placed in a fluorescence plate reader. The fluorescence (Ex/Em = 535/587 nm) is measured kinetically over 5-10 minutes. The rate of fluorescence increase corresponds to COX activity.[17]
-
Data Analysis : The percent inhibition is calculated relative to the enzyme control. IC₅₀ values are determined by plotting percent inhibition against the log of inhibitor concentration.[17]
References